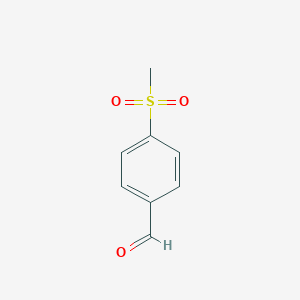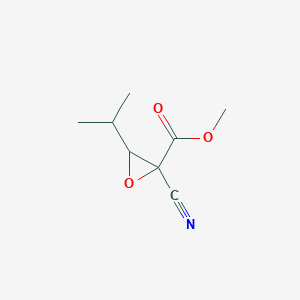
Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as M2C3PC, and it belongs to the family of oxiranes. M2C3PC has been synthesized through various methods, and its mechanism of action has been studied in different contexts.
Mécanisme D'action
The mechanism of action of M2C3PC is complex and has been studied in different contexts. In general, M2C3PC is a reactive compound that can undergo various chemical reactions. M2C3PC can undergo ring-opening reactions, which can lead to the formation of various compounds. M2C3PC can also undergo nucleophilic addition reactions, which can lead to the formation of various compounds. The mechanism of action of M2C3PC is highly dependent on the specific context in which it is used.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of M2C3PC have not been extensively studied. However, some studies have suggested that M2C3PC may have potential applications in the field of pharmacology. For example, M2C3PC has been studied for its potential as a prodrug, which can be activated in vivo to release an active pharmaceutical ingredient. M2C3PC has also been studied for its potential as a chiral auxiliary, which can be used to synthesize chiral pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
M2C3PC has several advantages and limitations for lab experiments. One of the main advantages of M2C3PC is its versatility as a building block for organic synthesis. M2C3PC can be used to synthesize various compounds with different properties, which makes it a valuable tool for organic chemists. However, one of the main limitations of M2C3PC is its reactivity. M2C3PC can react with various compounds, which can make it challenging to work with in some contexts.
Orientations Futures
There are several future directions for the study of M2C3PC. One potential direction is the development of new synthesis methods that are more efficient and scalable. Another potential direction is the study of M2C3PC in the context of materials science, including the synthesis of new materials with unique properties. In addition, the study of M2C3PC in the context of pharmacology and drug discovery is an area of active research. Overall, the study of M2C3PC has the potential to lead to the development of new compounds with valuable properties and applications in various fields.
Méthodes De Synthèse
M2C3PC can be synthesized through various methods, including the reaction of ethyl 3-oxobutanoate with malononitrile in the presence of a base. This method involves the formation of a Michael adduct, which is then cyclized to form M2C3PC. Another method involves the reaction of ethyl cyanoacetate with chloroacetonitrile in the presence of a base. This method also involves the formation of a Michael adduct, which is then cyclized to form M2C3PC. The synthesis of M2C3PC is a complex process that requires careful attention to detail to ensure high yield and purity.
Applications De Recherche Scientifique
M2C3PC has been extensively studied for its potential applications in scientific research. One of the most promising applications of M2C3PC is in the field of organic synthesis. M2C3PC can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. M2C3PC has also been studied for its potential as a reagent in asymmetric synthesis. In addition, M2C3PC has been investigated for its potential applications in the field of materials science, including the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
113966-64-6 |
|---|---|
Nom du produit |
Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate |
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5(2)6-8(4-9,12-6)7(10)11-3/h5-6H,1-3H3 |
Clé InChI |
UKAHGYNCDGXMDN-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(O1)(C#N)C(=O)OC |
SMILES canonique |
CC(C)C1C(O1)(C#N)C(=O)OC |
Synonymes |
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



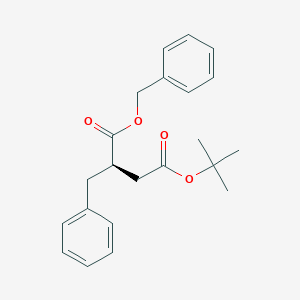
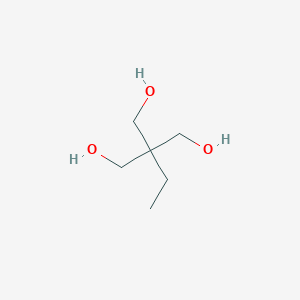
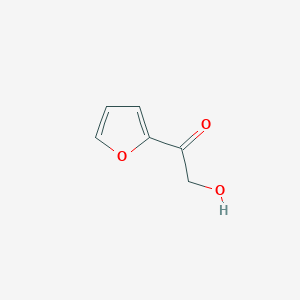

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)
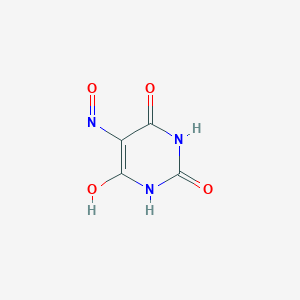



![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)


